

L-368,899: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-368,899

Cat. No.: B124111

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CAS Number: 148927-60-0 (free base)[1][2][3] CAS Number (HCl salt): 160312-62-9[3][4][5][6]

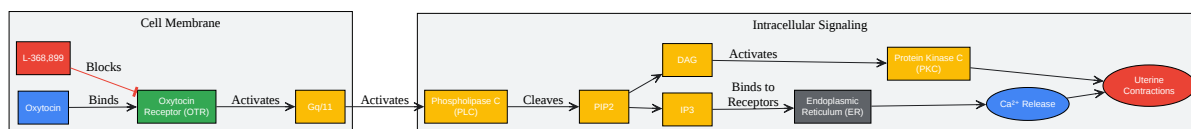
An In-depth Technical Guide to the Core

This technical guide provides a comprehensive overview of **L-368,899**, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[4][7] Initially investigated for its potential in managing preterm labor, **L-368,899** has become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[7][8] This document details its mechanism of action, pharmacological properties, and key experimental data.

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor.[7] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[7] The OTR is primarily coupled to the Gq/11 family of G-proteins.[7] Blockade of OTR activation by **L-368,899** inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.[7]

Signaling Pathway



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Caption: Oxytocin receptor signaling and inhibition by **L-368,899**.

Pharmacological Properties

Binding Affinity and Selectivity

L-368,899 exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin receptors (V1a and V2).

Receptor Binding Data	
Parameter	Value
IC ₅₀ (rat uterus OTR)	8.9 nM[2][4][5]
IC ₅₀ (human uterus OTR)	26 nM[2][4][5]
IC ₅₀ (human liver V1a)	510 nM[4]
IC ₅₀ (human kidney V2)	960 nM[4]
IC ₅₀ (rat liver V1a)	890 nM[4]
IC ₅₀ (rat kidney V2)	2400 nM[4]
Selectivity (vs. V1a)	> 40-fold
Selectivity (vs. V2)	> 40-fold
Binding Affinity (coyote OTR)	12 nM[9][10][11]

Pharmacokinetics

L-368,899 demonstrates similar pharmacokinetic profiles in rats and dogs.^[12] It is orally bioavailable and can cross the blood-brain barrier.^{[1][2]}

Pharmacokinetic Parameters	Rat	Dog
$t_{1/2}$ (IV)	~2 hr ^{[4][12]}	~2 hr ^{[4][12]}
Plasma Clearance (IV)	23-36 ml/min/kg ^{[4][12]}	23-36 ml/min/kg ^{[4][12]}
V _{dss} (IV)	2.0-2.6 L/kg ^{[4][12]}	3.4-4.9 L/kg ^{[4][12]}
Oral Bioavailability (5 mg/kg)	14% (female), 18% (male) ^{[4][5][12]}	17% (female) ^[12]
Oral Bioavailability (25 mg/kg)	17% (female), 41% (male) ^{[4][12]}	-
Oral Bioavailability (33 mg/kg)	-	41% (female) ^[12]

- Absorption: Rapidly absorbed after oral administration, with mean C_{max} achieved at <1 hour at low doses and between 1 and 4 hours at higher doses.^[12]
- Metabolism: Extensively metabolized in both rats and dogs, with less than 10% of the dose excreted unchanged.^[12] Gender and dose-dependent pharmacokinetics in rats are attributed to differences in and saturation of hepatic metabolism.^[12]
- Elimination: The primary route of elimination is via the feces, containing over 70% of the radioactive dose within 48 hours, mainly as metabolites.^[12]

Experimental Protocols

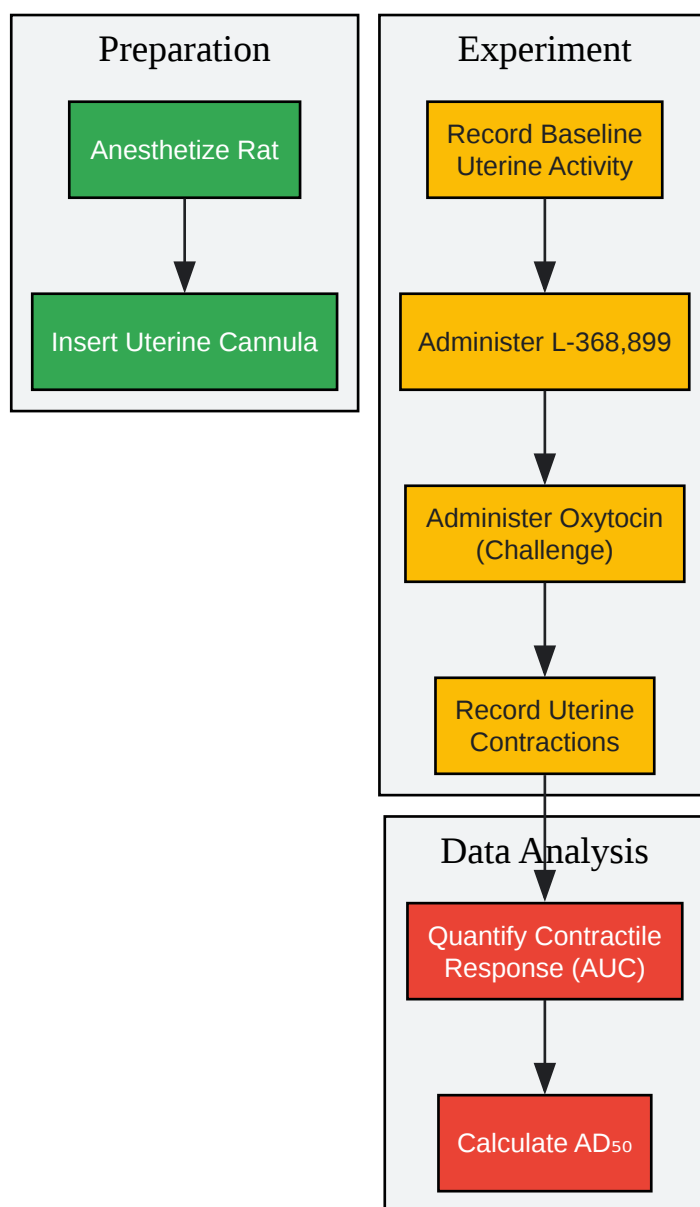
In Vivo Uterine Contraction Assay

This assay is used to determine the in vivo potency of **L-368,899** in antagonizing oxytocin-induced uterine contractions.

Methodology:

- Animal Model: Anesthetized, proestrus-like rats.
- Surgical Preparation: A water-filled balloon-tipped cannula is placed into a uterine horn to monitor intrauterine pressure.
- Baseline Measurement: Record baseline uterine activity.
- Drug Administration: Administer **L-368,899** at various doses via the desired route (e.g., intravenous infusion).
- Oxytocin Challenge: Administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.
- Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of **L-368,899** required to reduce the oxytocin-induced response by 50% (AD_{50}) is calculated. In vivo, **L-368,899** shows a dose-related antagonism of oxytocin-stimulated uterine contractions with an AD_{50} value of 0.35 mg/kg when infused intravenously.[\[2\]](#)

Experimental Workflow



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Caption: Workflow for in vivo uterine contraction assay.

Applications in Research

L-368,899 is a critical tool for investigating the centrally mediated roles of oxytocin, including social behavior and pair bonding.[1] Studies in primates have shown that **L-368,899** can reduce behaviors such as food sharing, sexual activity, and infant care, highlighting the

importance of oxytocinergic signaling in these social processes.[1] Due to its ability to cross the blood-brain barrier, it is suitable for both peripheral and central nervous system studies.[7]

Clinical Significance

L-368,899 was the first orally active oxytocin antagonist to enter clinical trials for the potential management of preterm labor.[8] In Phase I human studies, it was generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[8] Furthermore, it effectively blocked oxytocin-stimulated uterine activity in postpartum women.[8][13] However, further clinical development was not pursued due to suboptimal oral bioavailability and pharmacokinetics in primates.[13]

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- To cite this document: BenchChem. [L-368,899: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124111#l-368-899-cas-number]

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